molecular formula C20H21FN2O B155561 (R)-(-)-citalopram CAS No. 128196-02-1

(R)-(-)-citalopram

Cat. No. B155561
Key on ui cas rn: 128196-02-1
M. Wt: 324.4 g/mol
InChI Key: WSEQXVZVJXJVFP-HXUWFJFHSA-N
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Patent
US06946564B2

Procedure details

A solution (94.1 kg including citalopram 51.8 kg) of citalopram in acetone produced in Example 30 was added to acetone (163.4 kg) and hydrogen bromide (13.2 kg) was blown in over 3 hr at 25-35° C. After aging for 3 hr, the mixture was cooled to about 5° C. and aged at 0-5° C. for three more hours. The crystals were collected by filtration and washed with acetone (40.9 kg) cooled to 0-5° C. The crystals were dried under reduced pressure at 30-50° C. to give citalopram hydrobromide (54.9 kg, yield 83.7%).
Quantity
94.1 kg
Type
reactant
Reaction Step One
Quantity
13.2 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
163.4 kg
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][CH2:5][CH2:6][C:7]1([C:18]2[CH:19]=[CH:20][C:21]([F:24])=[CH:22][CH:23]=2)[O:15][CH2:14][C:13]2[CH:12]=[C:11]([C:16]#[N:17])[CH:10]=[CH:9][C:8]1=2)[CH3:3].[BrH:25]>CC(C)=O>[CH3:1][N:2]([CH2:4][CH2:5][CH2:6][C:7]1([C:18]2[CH:23]=[CH:22][C:21]([F:24])=[CH:20][CH:19]=2)[O:15][CH2:14][C:13]2[CH:12]=[C:11]([C:16]#[N:17])[CH:10]=[CH:9][C:8]1=2)[CH3:3].[BrH:25] |f:3.4|

Inputs

Step One
Name
Quantity
94.1 kg
Type
reactant
Smiles
CN(C)CCCC1(C=2C=CC(=CC2CO1)C#N)C=3C=CC(=CC3)F
Name
Quantity
13.2 kg
Type
reactant
Smiles
Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Name
Quantity
163.4 kg
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was blown in over 3 hr at 25-35° C
Duration
3 h
CUSTOM
Type
CUSTOM
Details
aged at 0-5° C. for three more hours
FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration
WASH
Type
WASH
Details
washed with acetone (40.9 kg)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0-5° C
CUSTOM
Type
CUSTOM
Details
The crystals were dried under reduced pressure at 30-50° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN(C)CCCC1(C=2C=CC(=CC2CO1)C#N)C=3C=CC(=CC3)F.Br
Measurements
Type Value Analysis
AMOUNT: MASS 54.9 kg
YIELD: PERCENTYIELD 83.7%
YIELD: CALCULATEDPERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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